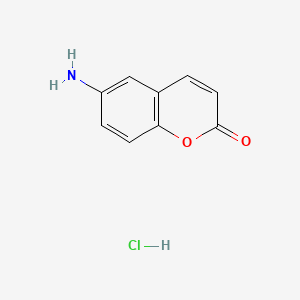

6-Aminocoumarin hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGAIXSSYAHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981714 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-79-7 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Aminocoumarin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Aminocoumarin hydrochloride. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and biomedical research, offering detailed experimental protocols and insights into its biological significance.

Core Chemical and Physical Properties

This compound is a coumarin (B35378) derivative that serves as a valuable intermediate in the synthesis of various bioactive compounds and as a fluorescent probe.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO₂ | [3] |

| Molecular Weight | 197.62 g/mol | [3][4] |

| CAS Number | 63989-79-7 | [3] |

| Appearance | White to cream to dark yellow to brown to pale gray solid (crystals or powder) | [5] |

| Melting Point | >260°C (with decomposition) | [6] |

| Solubility | Insoluble in water | [1][6] |

| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [3] |

| InChI Key | OSIGAIXSSYAHEG-UHFFFAOYSA-N | [4][7] |

| SMILES | C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For 6-Aminocoumarin and its derivatives, various spectroscopic techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are essential for confirming the chemical structure. Spectral data for the parent compound, 6-aminocoumarin, is available in public databases and can be used as a reference.[8][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of 6-aminocoumarin is also publicly available for comparison.[10]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for the synthesis and characterization of chemical compounds. The following are representative protocols for key experimental procedures related to this compound.

3.1. Synthesis of 6-Aminocoumarin

A common route for the synthesis of 6-Aminocoumarin involves the reduction of 6-Nitrocoumarin.[2] The hydrochloride salt can then be prepared by treating the resulting amine with hydrochloric acid.

Protocol: Reduction of 6-Nitrocoumarin to 6-Aminocoumarin [2]

-

Suspension: Suspend 6-Nitrocoumarin in a mixture of ethanol (B145695) and water.

-

Addition of Reducing Agent: Add iron powder to the suspension.

-

Reflux: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Reaction Monitoring: Continue refluxing for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, hot filter the reaction mixture to remove the iron sludge.

-

Neutralization and Precipitation: Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide (B78521) to precipitate the 6-aminocoumarin.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

3.2. Determination of Melting Point

The melting point is a critical physical property for compound identification and purity assessment.[1][11] A general method for its determination is the capillary method.[7][11]

Protocol: Capillary Method for Melting Point Determination [6][11]

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Tap the closed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a medium rate to approximately 20°C below the expected melting point. Then, reduce the heating rate to about 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.

3.3. Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a chemical compound.[12]

Protocol: Shake-Flask Method for Solubility Determination [12]

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., various organic solvents) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Context and Signaling Pathways

Aminocoumarins are a class of antibiotics known to be potent inhibitors of DNA gyrase, an essential bacterial enzyme.[3][4] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

DNA Gyrase Inhibition Pathway

DNA gyrase introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. Aminocoumarins competitively bind to the ATP-binding site on the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[3][13]

Applications and Research Use

Beyond its role as a pharmaceutical intermediate, 6-Aminocoumarin and its derivatives are utilized as fluorescent probes in various biochemical and cell-based assays due to their favorable photophysical properties.[14][15]

Experimental Workflow: Fluorescence-Based Enzyme Assay

Aminocoumarin-based substrates are often used to measure enzyme activity. In its conjugated form, the fluorescence of the aminocoumarin is quenched. Upon enzymatic cleavage, the free aminocoumarin is released, resulting in a significant increase in fluorescence that can be quantified.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[11][12] It is harmful if swallowed and causes serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[11][12]

References

- 1. pennwest.edu [pennwest.edu]

- 2. benchchem.com [benchchem.com]

- 3. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 4. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. sciforum.net [sciforum.net]

6-Aminocoumarin Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-Aminocoumarin hydrochloride, a versatile heterocyclic compound with significant applications in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, experimental protocols for its synthesis and application, and a visualization of a key experimental workflow.

Core Molecular Data

This compound is a coumarin (B35378) derivative valued for its fluorescent properties and as a synthetic intermediate. The fundamental molecular and physical data are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₈ClNO₂ | [1][2][3][4] |

| Molecular Weight | 197.62 g/mol | [1][2][3][4] |

| CAS Number | 63989-79-7 | [2][3][5] |

| Appearance | Solid | [4] |

| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and application of 6-Aminocoumarin and its derivatives are crucial for reproducible research. The following sections provide established protocols.

Synthesis of 6-Aminocoumarin

The synthesis of 6-Aminocoumarin is typically achieved through the reduction of 6-nitrocoumarin.[1] A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

-

6-Nitrocoumarin

-

Iron powder (Fe)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Heating mantle with reflux condenser

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Suspend 6-nitrocoumarin in a mixture of ethanol and water in a round-bottom flask.[1]

-

Add iron powder to the suspension.[1]

-

Heat the mixture to reflux.[1]

-

Once refluxing, add concentrated hydrochloric acid dropwise.[1]

-

Continue refluxing for several hours, monitoring the reaction's completion by TLC.[1]

-

Upon completion, hot filter the reaction mixture to remove the iron sludge.[1]

-

The filtrate, containing this compound, can be further purified by recrystallization if necessary.

Application in Metal Ion Detection: Synthesis of a 6-Aminocoumarin-Derived Schiff Base

6-Aminocoumarin serves as a precursor for the synthesis of Schiff bases, which can act as fluorescent probes for the detection of metal ions such as Fe³⁺ and Cu²⁺.[2]

Materials:

-

6-Aminocoumarin

-

Substituted salicylaldehyde (B1680747)

-

Anhydrous methanol

-

Glacial acetic acid

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous methanol.[2]

-

In a separate flask, dissolve 1 equivalent of the desired substituted salicylaldehyde in anhydrous methanol.[2]

-

Add the salicylaldehyde solution dropwise to the 6-aminocoumarin solution with continuous stirring.[2]

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[2]

-

Reflux the mixture for 4-6 hours.[2]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]

-

Upon completion, the resulting Schiff base can be isolated and purified for use in metal ion detection assays.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from a coumarin precursor to a 6-aminocoumarin-derived Schiff base, a workflow relevant for developing fluorescent probes.

This guide provides foundational information for the use of this compound in research. The inherent versatility of the coumarin scaffold continues to make it a valuable component in the development of novel therapeutic agents and diagnostic tools.[1]

References

6-Aminocoumarin Hydrochloride: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescence characteristics of 6-Aminocoumarin hydrochloride, a versatile fluorophore with applications in various scientific disciplines. This document details its spectral properties, outlines experimental protocols for its use, and presents a visual representation of a typical experimental workflow.

Core Photophysical Properties

This compound is a derivative of coumarin, a class of compounds well-regarded for their fluorescent properties. The amino group at the 6-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its absorption and emission spectra. The fluorescence of 6-aminocoumarin is notably sensitive to the local environment, including solvent polarity and pH.

Spectral Characteristics

The fluorescence of 6-aminocoumarin is characterized by its excitation and emission spectra. The hydrochloride salt is expected to have similar spectral properties to the free amine in neutral or slightly acidic aqueous solutions. The fluorescence intensity of 6-aminocoumarin is pH-dependent, with optimal emission observed around pH 7.2.[1][2] In acidic conditions, protonation of the amino group can lead to a decrease in fluorescence intensity.[2]

Table 1: Summary of Quantitative Fluorescence Data for 6-Aminocoumarin

| Property | Value | Notes |

| Excitation Maximum (λex) | ~330 nm | In aqueous solution.[1][2] |

| Emission Maximum (λem) | ~460 nm | In aqueous solution.[1][2] |

| Quantum Yield (Φ) | Not Reported | To be determined experimentally relative to a standard (e.g., quinine (B1679958) sulfate). |

| Fluorescence Lifetime (τ) | Not Reported | To be determined experimentally using time-resolved fluorescence spectroscopy. |

Experimental Protocols

Accurate and reproducible measurement of the fluorescence properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent or buffer system.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or a relevant aqueous buffer)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Ensure the compound is fully dissolved.

-

Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.2) to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A typical concentration is in the low micromolar range (1-10 µM).

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to an estimated maximum (e.g., 460 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm).

-

The wavelength with the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 400-600 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and determine the maxima.

Protocol 2: Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.

Materials:

-

Solution of this compound (prepared as in Protocol 1)

-

Solution of a quantum yield standard with a known Φ in the same solvent (e.g., quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of both the sample and the standard solution, ensuring identical excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the emission spectrum for both the sample and the standard to obtain the integrated fluorescence intensity (I).

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the this compound and the standard, respectively.

-

Application Workflow: Enzyme Activity Assay

6-Aminocoumarin derivatives are frequently employed as fluorogenic substrates in enzyme assays. The core principle involves the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent aminocoumarin. This results in a measurable increase in fluorescence intensity that is proportional to the enzyme activity.

The diagram above illustrates a typical workflow for an enzyme activity assay using a 6-aminocoumarin-based substrate. Initially, the non-fluorescent substrate is combined with the enzyme source in an appropriate buffer. Following an incubation period that allows for enzymatic cleavage, the fluorescence of the liberated 6-aminocoumarin is measured. The rate of increase in fluorescence intensity over time is then used to calculate the enzyme's activity. This methodology is widely applicable in drug discovery for screening potential enzyme inhibitors and in basic research to study enzyme kinetics.

References

An In-depth Technical Guide to 6-Aminocoumarin Hydrochloride (CAS: 63989-79-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Aminocoumarin hydrochloride, a versatile chemical intermediate and a member of the biologically significant aminocoumarin class. This document details its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a precursor to fluorescent probes and its relevance in the context of DNA gyrase inhibition.

Core Physicochemical and Identification Data

This compound is the salt form of the fluorescent parent compound, 6-aminocoumarin. The hydrochloride form is often used to improve handling and stability. Its core properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 63989-79-7 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | |

| Molecular Weight | 197.62 g/mol | |

| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [2] |

| Synonyms | 6-Amino-2H-chromen-2-one hydrochloride, 6-Coumarinamine hydrochloride | [1][2] |

| Appearance | White to cream to dark yellow to brown powder or crystalline solid. | [3] |

| Melting Point | >260°C (with decomposition) | |

| Solubility | Insoluble in water. Soluble in organic solvents like DMF and DMSO. | [4] |

| Storage | Store in a cool, dry place in a tightly sealed container. | |

| Incompatibilities | Strong bases and oxidizing agents. |

Synthesis and Characterization

The synthesis of 6-aminocoumarin, the parent compound, is typically achieved through the reduction of 6-nitrocoumarin.[5][6][7] The hydrochloride salt is then formed in a subsequent acid-base reaction.

Representative Synthesis Protocol: 6-Aminocoumarin from 6-Nitrocoumarin

This protocol outlines the reduction of 6-nitrocoumarin using iron powder in an acidic medium, a common and effective method.[5]

Materials:

-

6-Nitrocoumarin

-

Water

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Thin-Layer Chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

Suspend 6-nitrocoumarin in a suitable mixture of ethanol and water in a round-bottom flask.[5]

-

Add iron powder to the suspension.[5]

-

Heat the mixture to reflux with stirring.[5]

-

Once refluxing, add concentrated hydrochloric acid dropwise.[5]

-

Continue refluxing for several hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]

-

Once the reaction is complete, hot filter the mixture to remove the iron sludge.[5]

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 6-aminocoumarin.

-

The product can be further purified by recrystallization from a suitable solvent system.

Formation of the Hydrochloride Salt: To obtain this compound, the purified 6-aminocoumarin free base is dissolved in a suitable anhydrous solvent (e.g., ethanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an anhydrous solvent). The resulting precipitate is collected by filtration and dried to yield the final product.

Analytical Characterization Data

While comprehensive spectral data for the hydrochloride salt (CAS 63989-79-7) is not widely published, data for the parent compound, 6-aminocoumarin (CAS 14415-44-2), serves as an excellent reference.

Table 2.1: ¹H NMR Spectral Data of 6-Aminocoumarin Data for the parent free base in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference(s) |

| Not available | Not available | Not available | Specific peak assignments not available in searched literature. | [8] |

Note: A publicly available spectrum for 6-aminocoumarin in DMSO-d₆ exists, but detailed peak assignments were not found in the searched resources.[8] The spectrum would be expected to show signals for the aromatic protons and the vinyl protons of the pyrone ring, along with a broad signal for the amino protons.

Table 2.2: ¹³C NMR Spectral Data of 6-Aminocoumarin Expected chemical shift ranges for the parent free base.

| Chemical Shift Range (ppm) | Carbon Type | Reference(s) |

| 160-170 | C=O (Lactone carbonyl) | [9][10] |

| 110-155 | Aromatic & Vinylic carbons (C2, C3, etc.) | [9][10] |

Note: Specific assigned ¹³C NMR data for 6-aminocoumarin or its hydrochloride salt were not found. The ranges are based on general values for coumarin (B35378) scaffolds.[9][10]

Table 2.3: Mass Spectrometry Data of 6-Aminocoumarin Expected fragmentation pattern based on typical coumarin behavior.

| m/z Value (Proposed) | Fragment Identity | Notes | Reference(s) |

| 161 | [M]⁺ | Molecular ion of the free base, 6-aminocoumarin. | [11][12][13] |

| 133 | [M-CO]⁺ | A characteristic fragmentation pathway for coumarins is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, resulting in a benzofuran (B130515) radical ion.[11][12] | |

| 104 | [M-CO-HCN]⁺ | Subsequent loss of hydrogen cyanide from the amino-substituted ring. | |

| 89 | [C₇H₅]⁺ | Further fragmentation of the benzofuran ring structure.[11] |

Biological Activity and Applications

The aminocoumarin class of compounds is renowned for its potent antibacterial activity, which stems from the inhibition of the bacterial enzyme DNA gyrase.[14][15] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.

Mechanism of Action: DNA Gyrase Inhibition

Aminocoumarins act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[14] By binding to the ATP-binding site, they prevent the conformational changes required for the enzyme's catalytic cycle, thereby blocking its supercoiling activity and leading to bacterial cell death.

Application as a Fluorescent Probe Precursor

6-Aminocoumarin serves as a crucial building block for creating more complex fluorescent probes. The primary amino group at the 6-position is a versatile chemical handle that can be derivatized to create probes for specific applications, such as protein labeling.[16][17][18] While 6-aminocoumarin itself is fluorescent, its derivatives can be engineered to have altered photophysical properties, such as larger Stokes shifts or reactivity towards specific functional groups on biomolecules.[16]

Experimental Protocols

The following sections provide detailed methodologies for representative experiments involving aminocoumarins.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from established methods for testing aminocoumarin inhibitors against E. coli DNA gyrase.[14][15]

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound against the DNA supercoiling activity of DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA (substrate)

-

5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)[15]

-

10 mM ATP solution

-

Test compound (e.g., an aminocoumarin derivative) dissolved in DMSO

-

DMSO (control)

-

Loading dye (with STOP solution, e.g., EDTA, SDS)

-

Agarose (B213101) gel (1%) in TBE buffer

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, combine: 6 µL of 5x Assay Buffer, 1 µg relaxed pBR322 DNA, 3 µL of 10 mM ATP, and the test compound at various concentrations (final DMSO concentration should be kept constant, e.g., <5%). Include a "no drug" positive control (with DMSO) and a "no enzyme" negative control.[14]

-

Initiate the reactions by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit).[15]

-

Incubate the reactions at 37°C for 30-60 minutes.[14]

-

Terminate the reactions by adding 6 µL of loading dye/STOP solution.

-

Load the entire reaction volume into the wells of a 1% agarose gel.

-

Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.

-

Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide, SYBR Safe) and visualize using a gel documentation system.

-

Analysis: The supercoiled DNA migrates faster than the relaxed DNA. Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band compared to the positive control. The IC₅₀ is the concentration of the compound that reduces the amount of supercoiled DNA by 50%.

Protocol: Fluorescent Labeling of Proteins

This protocol provides a general workflow for labeling a protein with an amine-reactive coumarin derivative, which could be synthesized from 6-aminocoumarin.[16]

Objective: To covalently attach a fluorescent coumarin dye to a protein of interest.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

Amine-reactive coumarin dye (e.g., succinimidyl ester or isothiocyanate derivative) dissolved in anhydrous DMSO or DMF.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.

-

Spectrophotometer.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106946827A - The preparation method of 6 Hydroxycoumarins - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

- 11. benthamopen.com [benthamopen.com]

- 12. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Photophysical Landscape of 6-Aminocoumarin Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 6-aminocoumarin dyes, a class of fluorophores increasingly recognized for their unique spectral characteristics. These dyes are distinguished by their significant Stokes shifts, pronounced solvatochromism, and sensitivity to their molecular environment, making them valuable tools in biological imaging, sensing, and drug development. This document provides a comprehensive overview of their properties, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Photophysical Principles of 6-Aminocoumarin Dyes

The photophysical behavior of coumarin (B35378) derivatives is heavily influenced by their substitution pattern. The placement of an electron-donating amino group (-NH₂) at the 6-position of the coumarin scaffold gives rise to distinct and useful properties.

Upon absorption of light, these molecules transition to an excited state. A key phenomenon in 6-aminocoumarins is Intramolecular Charge Transfer (ICT) .[1][2] In the excited state, electron density shifts from the electron-donating amino group to the electron-accepting lactone moiety of the coumarin core.[2] This ICT state is more polar than the ground state and is responsible for several of the hallmark characteristics of 6-aminocoumarin dyes:

-

Large Stokes Shifts: The significant difference in the electronic distribution between the ground and the relaxed excited state results in a large energy gap between the absorption and emission maxima. This large separation, known as the Stokes shift, is highly advantageous in fluorescence applications as it minimizes self-absorption and simplifies the detection of emitted light.[2]

-

Red-Shifted Emission: Compared to their 7-amino counterparts, 6-aminocoumarins exhibit fluorescence that is notably shifted to longer, redder wavelengths.[1][2]

-

Solvatochromism: The polar nature of the ICT excited state means its energy level is strongly influenced by the polarity of the surrounding solvent.[2][3] In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum.[3] This sensitivity to the environment allows 6-aminocoumarin derivatives to be used as probes for local polarity.[2]

-

Weak Fluorescence: While powerful in specific applications, the fluorescence of the parent 6-aminocoumarin can be inherently weak compared to 7-aminocoumarins.[1] However, derivatization can significantly enhance their quantum yield.

The unique properties of 6-aminocoumarins have historically been a subject of debate, with some attributing them to a Twisted Intramolecular Charge Transfer (TICT) state.[2] However, recent studies suggest that substantial ICT, without the necessity of a large-scale twisting of the amino group, is the primary driver of these photophysical characteristics.[2]

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for selected 6-aminocoumarin derivatives from the literature. These values highlight the influence of substitution and solvent environment on their spectral properties.

Table 1: Photophysical Properties of Selected 6-Aminocoumarin Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) | Reference |

| Coumarin 102 | DMSO | 387 | 458 | 4135 | - | - | [4][5] |

| Coumarin 153 | DMSO | 426 | 532 | 4880 | - | - | [4][5] |

| Coumarin 6 | Ethanol | 459 | - | - | 0.78 | - | [6] |

| Coumarin 6 | Acetonitrile | - | - | - | 0.63 | - | [6] |

| Knightletin | Methanol | - | - | - | 0.81 | ~4 | [7] |

| Knightletin | Acetonitrile | - | - | - | 0.74 | ~4 | [7] |

| 6-Aryl Coumarin (4e) | Chloroform | ~380 | ~530 | - | - | 13 | [8] |

| 6-Aryl Coumarin (4f) | Chloroform | ~370 | ~500 | - | - | 9 | [8] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not reported in the cited source.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties is crucial for the evaluation and application of fluorescent dyes. Below are standard methodologies for key measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Sample Preparation: Prepare a stock solution of the 6-aminocoumarin dye in a high-purity spectroscopic grade solvent. From the stock, prepare a series of dilutions in the same solvent. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of each dilution over the desired wavelength range.

-

Identify the wavelength of maximum absorbance, λ_abs.

-

-

Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), by plotting absorbance (A) versus concentration (c). The slope of the resulting line is εl, where l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum excitation (λ_ex) and emission (λ_em).

Methodology:

-

Instrumentation: A spectrofluorometer equipped with excitation and emission monochromators and a sensitive detector (e.g., a photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of the dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the λ_abs and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the λ_em.

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is responsible for the emission.

-

Fluorescence Quantum Yield (Φ_f) Measurement

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ_f = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample² / nstd²) where Grad is the gradient of the plot and n is the refractive index of the solvent.[1]

-

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time a molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.[1]

-

Sample Preparation: Prepare a dilute solution of the coumarin derivative with an absorbance of approximately 0.1 at the excitation wavelength.[1]

-

Data Acquisition:

-

Excite the sample with the pulsed light source at the absorption maximum.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process thousands of times to build a probability histogram of photon arrival times.

-

Record an Instrument Response Function (IRF) using a scattering solution (e.g., a ludox or non-dairy creamer suspension) to measure the temporal profile of the excitation pulse.[1]

-

-

Data Analysis: Deconvolute the IRF from the measured fluorescence decay. Fit the resulting decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).[1]

Visualizing Key Processes and Workflows

Diagrams generated using the DOT language provide clear visual representations of the complex processes involved in studying 6-aminocoumarin dyes.

Caption: Workflow for photophysical characterization.

Caption: Intramolecular Charge Transfer (ICT) process.

Caption: Solvatochromism in 6-aminocoumarin dyes.

Applications in Research and Development

The distinct photophysical properties of 6-aminocoumarin dyes make them highly suitable for advanced applications:

-

Fluorogenic Probes: Derivatives can be designed to be non-fluorescent until they react with a specific analyte or enzyme. For example, 6-nitrocoumarin is non-fluorescent but can be reduced by nitroreductase enzymes—often overexpressed in hypoxic tumor cells—to the highly fluorescent 6-aminocoumarin. This provides a "turn-on" signal for detecting specific enzymatic activity.[1]

-

Environmental Sensing: Due to their solvatochromic properties, these dyes can be used to probe the polarity of microenvironments, such as protein binding sites or cellular membranes.[2]

-

Cell Imaging: Their large Stokes shifts and tunable emission spectra are beneficial for multicolor imaging experiments, allowing for clear differentiation between multiple fluorescent labels.[2][9]

Conclusion

6-Aminocoumarin dyes represent a versatile and powerful class of fluorophores. Their photophysical properties, governed by intramolecular charge transfer, result in large Stokes shifts, red-shifted emission, and significant solvatochromism. A thorough understanding of these principles, combined with rigorous experimental characterization, enables researchers and drug development professionals to harness the full potential of these dyes for creating sophisticated sensors, high-contrast imaging agents, and innovative diagnostic tools.

References

- 1. benchchem.com [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. omlc.org [omlc.org]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives | Semantic Scholar [semanticscholar.org]

Navigating the Stability of 6-Aminocoumarin Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Aminocoumarin hydrochloride, a key pharmaceutical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines essential experimental protocols to ensure the integrity of this compound in a laboratory setting.

Core Stability Profile and Storage

This compound is a solid compound that is generally stable under normal laboratory conditions. However, its stability is influenced by factors such as pH, light, and temperature. The compound is known to be insoluble in water.

Recommended Storage Conditions

To maintain its purity and integrity, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation. The compound should be stored away from incompatible materials, particularly strong bases and oxidizing agents. For long-term storage, ambient temperatures are generally recommended.

Summary of Stability and Storage Parameters

| Parameter | Recommendation/Information | Citation |

| Physical Form | Solid | [1] |

| Storage Temperature | Ambient | [1] |

| Container | Tightly sealed container | [1] |

| Environment | Cool, dry, well-ventilated place | [1] |

| Incompatibilities | Bases and oxidizing agents | [1] |

| Water Solubility | Insoluble | [1] |

| Light Sensitivity | Protect from light (general recommendation for coumarins) | |

| pH Sensitivity | Susceptible to base-catalyzed hydrolysis | [2] |

Degradation Pathways: The Impact of pH

The most well-documented degradation pathway for 6-Aminocoumarin is through base-catalyzed hydrolysis. The lactone ring of the coumarin (B35378) structure is susceptible to opening under alkaline conditions, leading to the formation of a coumarinic acid derivative.[2] This reaction is a critical consideration when working with this compound in solution, especially at neutral to high pH.

Experimental Protocols for Stability Assessment

To fully understand the stability profile of this compound, a series of experimental studies are recommended. The following protocols are based on general principles of pharmaceutical stability testing and specific findings for aminocoumarins.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and withdraw aliquots at various time points (e.g., 1, 4, 8, and 24 hours) due to the known sensitivity to base. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation (Solid State): Place approximately 5 mg of solid this compound in a glass vial and store in an oven at a controlled temperature (e.g., 80°C) for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photolytic Degradation (Solution): Prepare a 100 µg/mL solution in a suitable solvent. Expose the solution in a quartz cuvette within a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[3][4][5]

Objective: To develop an HPLC method capable of resolving the parent compound from all potential impurities and degradation products.

Starting Chromatographic Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for method development to assess peak purity).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

While this compound is a relatively stable compound under recommended storage conditions, its susceptibility to base-catalyzed hydrolysis necessitates careful handling, especially in solution. The experimental protocols outlined in this guide provide a framework for researchers to conduct thorough stability assessments, ensuring the quality and reliability of their studies involving this important pharmaceutical intermediate. Further research into the specific thermal and photodegradation products would be beneficial for a more complete stability profile.

References

6-Aminocoumarin Hydrochloride: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 6-Aminocoumarin hydrochloride in aqueous and organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize aminocoumarin derivatives in their work.

Executive Summary

This compound, a derivative of coumarin (B35378), is a compound of interest in various research fields, including the development of fluorescent probes and potential therapeutic agents. A thorough understanding of its solubility is critical for its effective use in experimental settings. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and outlines a typical experimental workflow involving this compound.

Solubility Profile of this compound

The solubility of this compound presents a noteworthy case. Typically, the formation of a hydrochloride salt of an amine is intended to enhance its aqueous solubility.[1][2] However, multiple sources describe this compound as being insoluble in water.[3][4] This suggests that while the hydrochloride salt is formed, the overall hydrophobicity of the coumarin ring structure likely dominates, leading to poor aqueous solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or Molarity) for this compound in water and common organic solvents has not been formally published. The information available is primarily qualitative.

Qualitative Solubility Summary

The table below summarizes the known qualitative solubility of this compound and its parent compound, 6-aminocoumarin.

| Solvent | This compound | 6-Aminocoumarin |

| Water | Insoluble[3][4] | - |

| Chloroform | - | Soluble[5] |

| Dichloromethane | - | Soluble[5] |

| Acetonitrile | - | Soluble[5] |

| Methanol | - | Soluble[5] |

| Ethanol | - | Soluble[5] |

| Dimethylformamide (DMF) | - | Soluble[5] |

Note: The solubility of this compound in organic solvents is inferred from the solubility of the parent compound and the general behavior of similar molecules.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol, based on the widely accepted shake-flask method, is recommended.

Principle

The shake-flask method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Materials

-

This compound

-

Solvents of interest (e.g., Water, DMSO, Ethanol, Methanol, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Use high-purity solvents. For aqueous solutions, use deionized or distilled water.

-

Addition of Excess Solute: To a vial, add a known volume of the solvent. Add an excess amount of this compound to the solvent (i.e., more than will dissolve, which can be visually confirmed by the presence of undissolved solid).

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to match the intended experimental conditions.

-

Separation of Undissolved Solute: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Dilution and Analysis: Carefully pipette a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or M) based on the measured concentration and the dilution factor.

Experimental Workflow and Visualization

6-Aminocoumarin and its derivatives are often utilized as building blocks for fluorescent probes or as potential inhibitors of enzymes like DNA gyrase. The following diagrams illustrate a generalized experimental workflow for the application of this compound.

Workflow for Assessing DNA Gyrase Inhibition

Aminocoumarins are a known class of antibiotics that inhibit the bacterial enzyme DNA gyrase.[6] The following workflow outlines a typical cell-based reporter gene assay to assess the inhibitory activity of a compound like this compound.

Workflow for DNA Gyrase Inhibition Assay.

Logical Flow for Fluorescent Probe Development

The 6-aminocoumarin scaffold is a common starting point for the synthesis of fluorescent probes due to its favorable photophysical properties.[7][8][9][10] The following diagram illustrates the logical progression from compound synthesis to application in cell imaging.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Aminocoumarin: A Versatile Scaffold in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocoumarin, a heterocyclic organic compound, has emerged as a pivotal molecular scaffold in a multitude of research and development domains. Its inherent photophysical properties and versatile chemical reactivity make it a valuable tool in fluorescence imaging, a foundational building block for the synthesis of novel therapeutic agents, and a sensitive probe for monitoring dynamic biological processes. This technical guide provides a comprehensive overview of the primary research applications of 6-aminocoumarin, with a focus on its utility as a fluorescent marker and as a precursor to bioactive derivatives with significant potential in oncology and infectious disease research.

Core Applications

The research applications of 6-aminocoumarin can be broadly categorized into two main areas: its use as a fluorescent probe and its role as a synthetic intermediate for the development of bioactive compounds.

Fluorescent Probe and Labeling Agent

The coumarin (B35378) nucleus is renowned for its fluorescent properties, and the introduction of an amino group at the 6-position significantly influences its photophysical characteristics.[1] While 6-aminocoumarin itself exhibits weak fluorescence, its derivatives are extensively used as fluorescent labels and probes.[1] These probes are instrumental in a variety of biological applications, including:

-

Fluorescent Labeling of Biomolecules: 6-Aminocoumarin can be chemically modified to incorporate reactive groups, such as isothiocyanates, that can covalently attach to proteins and other biomolecules.[2] This allows for the visualization and tracking of these molecules within cellular environments.[2]

-

Sensing and Imaging: Derivatives of 6-aminocoumarin are designed to be sensitive to their local microenvironment, making them effective probes for detecting specific ions, enzymes, and changes in polarity.[3][4] For instance, the fluorescence of certain derivatives can be quenched or enhanced upon binding to a target analyte, providing a "turn-on" or "turn-off" signal.[1] 6-nitrocoumarin, for example, is non-fluorescent but can be reduced by nitroreductase enzymes, often overexpressed in hypoxic tumor cells, to the highly fluorescent 6-aminocoumarin, acting as a fluorogenic probe for detecting such enzymatic activity.[1]

-

Monitoring Polymerization Processes: Aminocoumarin derivatives have been successfully employed as fluorescent molecular probes to monitor the progress of cationic photopolymerization processes.[4] Changes in the fluorescence spectrum and intensity of the probe reflect alterations in the microviscosity and polarity of the environment during polymerization.[4]

The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The introduction of an electron-donating group at the 6-position, like an amino group, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, influencing the absorption and emission spectra, quantum yield, and fluorescence lifetime.[1]

| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| 6-aminocoumarin | 330 | 460 | - | - | Aqueous buffer, pH 7.2 |

| 6-aryl-coumarin (4a) | 362 | 444 | 5186 | 0.23 | Chloroform |

| 6-aryl-coumarin (4b) | 380 | 471 | - | - | Chloroform |

| Coumarin 6 | 459.2 | - | - | 0.78 | Ethanol (B145695) |

Data compiled from multiple sources.[1][5]

Synthetic Scaffold for Bioactive Molecules

The amino group at the 6-position of the coumarin ring serves as a versatile chemical handle for the synthesis of a diverse array of derivatives with potent biological activities.[6] This has made 6-aminocoumarin a valuable starting material in drug discovery programs.

Numerous studies have demonstrated the potential of 6-aminocoumarin derivatives as anticancer agents.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]

-

PI3K/Akt/mTOR Pathway Inhibition: Some 6-nitro and 6-aminocoumarin derivatives have been found to inhibit kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.[6]

| Compound | Cell Line | IC₅₀ (µM) |

| 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2H-chromen-2-one | Hela, HepG2, H1299, HCT-116, MCF-7 | 18.1-32.6 |

| ACM6 (a 6-aminocoumarin derivative) | Various cancer cell lines | 22.34 - 50.29 |

| 6-aminocoumarin/piperazine hybrid 12c | A549 (Lung cancer) | 0.40 |

| 6-aminocoumarin/piperazine hybrid 12c | MCF-7 (Breast cancer) | 0.51 |

Data compiled from multiple sources.[6][7][8]

Derivatives of 6-aminocoumarin have also shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7] The aminocoumarin class of antibiotics, derived from Streptomyces species, are known inhibitors of DNA gyrase, an essential enzyme in bacterial cell division.[9][10]

| Compound | Microorganism | MIC (µg/mL) |

| 6-Aminocoumarin derivatives | Various bacteria and fungi | 1.15-9 |

| ACM9 (a 6-aminocoumarin derivative) | Pathogenic aerobes and fungi | 1.15 - 2 |

| ACM3 (a 6-aminocoumarin derivative) | Anaerobic bacteria | 6 - 9 |

Data compiled from multiple sources.[6][7]

Experimental Protocols

Synthesis of 6-Aminocoumarin Derivatives

A common synthetic route to 6-aminocoumarin derivatives begins with the nitration of the coumarin core at the 6-position, followed by the reduction of the nitro group to the key amino intermediate.[6]

Protocol 1: Synthesis of 6-Nitrocoumarin [6]

-

Dissolve coumarin in concentrated sulfuric acid in a flask placed in an ice bath.

-

Slowly add fuming nitric acid to the solution while stirring.

-

Continue stirring at low temperature for a specified duration.

-

Pour the reaction mixture over crushed ice to precipitate the 6-nitrocoumarin.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 6-Aminocoumarin [6]

-

Suspend 6-nitrocoumarin in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Hot filter the reaction mixture to remove iron sludge.

-

Neutralize the filtrate with a sodium bicarbonate or sodium hydroxide (B78521) solution to precipitate the 6-aminocoumarin.

-

Collect the precipitate by filtration, wash with water, and dry.

Fluorescent Labeling of Proteins

Reactive derivatives of 6-aminocoumarin, such as isothiocyanates, can be used to fluorescently label proteins.

Protocol 3: Fluorescent Labeling of Proteins with a 6-Aminocoumarin Derivative [2]

-

Prepare a solution of the purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the reactive 6-aminocoumarin derivative (e.g., 6-isothiocyanato-coumarin) in DMSO or DMF at a concentration of 10-20 mM.

-

Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-aminocoumarin derivatives.

Experimental Workflow Diagram

Caption: Experimental workflow for fluorescently labeling proteins.

Conclusion

6-Aminocoumarin stands as a testament to the power of a versatile molecular scaffold in advancing scientific research. Its dual role as a precursor for highly fluorescent probes and as a building block for potent bioactive compounds underscores its importance in chemical biology, medicinal chemistry, and materials science. The continued exploration of 6-aminocoumarin and its derivatives holds immense promise for the development of novel diagnostic tools, therapeutic agents, and advanced materials, paving the way for significant breakthroughs in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminocoumarin: An In-depth Technical Guide to its Application as a Fluorescent Probe for Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a prominent class of fluorophores widely utilized in the study of biological systems due to their favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the local microenvironment. Among these, 6-aminocoumarin stands out as a versatile scaffold for the design of fluorescent probes. Its amino group at the 6-position serves as a convenient handle for chemical modification, allowing for the development of tailored probes for a diverse range of biomolecules. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 6-aminocoumarin-based fluorescent probes for the detection and imaging of enzymes, metal ions, and reactive species. Detailed experimental protocols and visual representations of key mechanisms and workflows are included to facilitate their practical implementation in research and drug development.

Core Photophysical Properties of 6-Aminocoumarin Derivatives

The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern. The introduction of an electron-donating group (EDG) at the 6-position, such as an amino group, and an electron-withdrawing group (EWG) can induce significant intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT character profoundly influences the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.[1] The fluorescence of 6-aminocoumarin itself is relatively weak and red-shifted compared to its 7-amino counterparts.[1] However, derivatization of the amino group can lead to probes with enhanced brightness and sensitivity.

Quantitative Data Summary

The following tables summarize the key photophysical parameters of various 6-aminocoumarin derivatives.

Table 1: Photophysical Properties of 6-Aminocoumarin and its Derivatives

| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |

| 6-Aminocoumarin (6AC) | ~330 | ~460 | ~130 | - | pH 7.2 | [2] |

| 6-Amino-5-nitrocoumarin (estimated) | ~380 - 420 | ~480 - 520 | ~100 | 0.1 - 0.4 | - | [1] |

| 6-Aryl-coumarin (4a) | 305, 362 | 444 | 82 | 0.05 | Chloroform | [3] |

| 6-Aryl-coumarin (4b) | 303, 370 | 496 | 126 | 0.83 | Chloroform | [3] |

| 6-Aryl-coumarin (4c) | 303, 372 | 515 | 143 | 0.13 | Chloroform | [3] |

| 6-Aryl-coumarin (4e) | 283, 380 | 512 | 132 | 0.45 | Chloroform | [3] |

| 6-Aryl-coumarin (4f) | 288, 368 | 510 | 142 | 0.69 | Chloroform | [3] |

Table 2: Performance of 6-Aminocoumarin-Based Probes for Biomolecule Detection

| Probe Application | Target Biomolecule | Detection Limit | Key Features | Reference(s) |

| Nitroreductase Activity | Nitroreductase | - | "Turn-on" fluorescence upon reduction of a nitro group to an amino group. | [4] |

| Metal Ion Sensing | Fe³⁺ and Cu²⁺ | - | Colorimetric and "turn-off" fluorescence response. | [5] |

| Nitrite Ion Sensing | NO₂⁻ | Linear up to 1.6 x 10⁻⁵ M | Selective fluorescence quenching. | [2] |

Applications in Biomolecule Detection

The versatility of the 6-aminocoumarin scaffold allows for its application in the design of probes for a variety of biomolecules through different sensing mechanisms.

Enzyme Activity Probes

6-Aminocoumarin derivatives have been successfully employed as fluorogenic substrates for detecting the activity of various enzymes. The general principle involves masking the fluorescence of the coumarin core with a recognition moiety that is cleaved by the target enzyme, leading to a "turn-on" fluorescence signal.

Nitroreductases are enzymes that are often overexpressed in hypoxic environments, such as solid tumors. 6-Nitrocoumarin, a derivative of 6-aminocoumarin, is a fluorogenic substrate for these enzymes.[4] The non-fluorescent 6-nitrocoumarin is reduced by nitroreductase to the highly fluorescent 6-aminocoumarin, providing a direct measure of enzyme activity.[4]

Caption: Mechanism of nitroreductase detection using a 6-nitrocoumarin probe.

While specific examples for 6-aminocoumarin are less common, the general strategy for developing kinase and phosphatase probes can be adapted. For kinases, a 6-aminocoumarin derivative can be functionalized with a peptide substrate. Upon phosphorylation by the target kinase, a change in the fluorescence properties of the coumarin can be observed. Conversely, for phosphatases, a phosphate (B84403) group can be attached to a hydroxylated derivative of 6-aminocoumarin, quenching its fluorescence. Enzymatic removal of the phosphate group by a phosphatase restores the fluorescence.

Caption: General mechanism of an enzyme-activated "turn-on" fluorescent probe.

Metal Ion Sensing

Schiff bases derived from 6-aminocoumarin have proven to be effective chemosensors for the detection of various metal ions, including Fe³⁺ and Cu²⁺.[5] The formation of a coordination complex between the Schiff base ligand and the metal ion alters the electronic properties of the coumarin fluorophore, resulting in a detectable change in its fluorescence or a colorimetric response.

Caption: Synthesis of a 6-aminocoumarin Schiff base for metal ion detection.

Reactive Species Detection

The electron-rich nature of the 6-aminocoumarin core makes it susceptible to reaction with various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This reactivity can be harnessed to design "turn-on" fluorescent probes where the reaction with a specific reactive species leads to a product with enhanced fluorescence.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-aminocoumarin-based probes and their application in fluorescence assays.

Protocol 1: Synthesis of a 6-Aminocoumarin Schiff Base Probe

This protocol describes a general method for the synthesis of a Schiff base from 6-aminocoumarin and a substituted salicylaldehyde (B1680747) for metal ion detection.[5]

Materials:

-

6-Aminocoumarin

-

Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

-

Anhydrous Methanol (B129727)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

Dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous methanol in the round-bottom flask.

-

In a separate flask, dissolve 1 equivalent of the substituted salicylaldehyde in anhydrous methanol.

-

Add the salicylaldehyde solution dropwise to the 6-aminocoumarin solution with continuous stirring.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold methanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Nitroreductase Activity Assay

This protocol is for measuring the activity of purified nitroreductase or screening for inhibitors using a 6-nitrocoumarin probe.[4]

Materials:

-

6-Nitrocoumarin stock solution (10 mM in DMSO)

-

Purified nitroreductase enzyme

-

NADH or NADPH stock solution (10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the purified nitroreductase in the assay buffer.

-

In the 96-well plate, add 50 µL of each nitroreductase dilution. Include a no-enzyme control.

-

Prepare a reaction mixture by diluting the 6-nitrocoumarin stock solution to 20 µM and the NADH/NADPH stock solution to 200 µM in the assay buffer.

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission in the yellow fluorescence range.

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity against the enzyme concentration.

Protocol 3: Live-Cell Imaging of Nitroreductase Activity

This protocol describes the use of a 6-nitrocoumarin probe to detect nitroreductase activity in cultured cells.[4]

Materials:

-

Cultured cells (e.g., HeLa, A549)

-

6-Nitrocoumarin stock solution (1 mM in DMSO)

-

Cell culture medium (serum-free for loading)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or coverslips for microscopy

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%). To induce hypoxia and potentially increase nitroreductase expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for a specified period before the assay.

-

Probe Loading: a. Remove the culture medium and wash the cells with pre-warmed PBS. b. Prepare a staining solution containing 10 µM 6-nitrocoumarin in serum-free medium. c. Incubate the cells with the staining solution for 30-60 minutes at 37°C in a CO₂ incubator.

-

Imaging: a. Wash the cells with PBS to remove any excess probe. b. Add fresh culture medium or PBS to the cells. c. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~360-400 nm, emission ~440-480 nm).

Data Analysis:

-

Compare the fluorescence intensity between normoxic and hypoxic cells, or between control and treated cells.

References

An In-depth Technical Guide to Intramolecular Charge Transfer (ICT) in 6-Aminocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular charge transfer (ICT) phenomenon in 6-aminocoumarin, a fluorophore of significant interest in bioimaging, sensing, and materials science. This document synthesizes key findings on its photophysical properties, the factors governing the ICT process, and the experimental and computational methodologies employed in its study.

Core Concepts: Understanding Intramolecular Charge Transfer in 6-Aminocoumarin